(2E)-3-bromoprop-2-en-1-amine
Description
Significance of Allylic Amines in Organic Synthesis
Allylic amines are key structural motifs found in numerous natural products and pharmaceutically active compounds. acs.org They are also highly versatile intermediates in organic synthesis, prized for their ability to undergo a variety of transformations. acs.orgorganic-chemistry.org The development of efficient and modular methods for constructing allylic amines is an area of ongoing research interest. rsc.org
The synthetic community has developed a range of methods for preparing allylic amines, including transition-metal-catalyzed reactions that couple alkynes and imines, and the functionalization of allylic alcohols. organic-chemistry.orgorganic-chemistry.org These methods provide access to a diverse array of allylic amine structures, which can then be used to build more complex molecular architectures. rsc.org The utility of allylic amines is further demonstrated by their use in the synthesis of biologically relevant molecules and as precursors to other important functional groups. nih.gov
The Role of Bromine in Alkenyl Amine Functionalization
The incorporation of a bromine atom onto an alkenyl amine, creating a bromoalkenyl amine, significantly influences the molecule's reactivity and synthetic potential. Bromine, being an electronegative halogen, can act as a good leaving group in nucleophilic substitution reactions. This property is central to the synthetic utility of compounds like (2E)-3-bromoprop-2-en-1-amine.
Furthermore, the bromine atom can participate in a variety of coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming new carbon-carbon bonds. The presence of both a bromine atom and an amine group on the same molecule allows for sequential or tandem reactions, providing a streamlined approach to complex target molecules. The regiochemistry of the bromine atom on the alkene backbone is also crucial, as it dictates the types of reactions that can be performed and the stereochemical outcome of those reactions.
The addition of bromine to an allylic double bond can proceed through a bromonium ion intermediate. acs.org The stability and subsequent reactivity of this intermediate are influenced by the electronic nature of substituents on the molecule, which in turn affects the product distribution of the bromination reaction. acs.org
Overview of this compound in Synthetic Strategy
This compound is a bifunctional molecule that possesses both a primary amine and a vinyl bromide. This unique combination of functional groups makes it a valuable building block in organic synthesis. The "E" designation in its name refers to the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.
The primary amine can act as a nucleophile or be protected and then deprotected at a later stage of a synthesis. The vinyl bromide moiety provides a site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. This dual reactivity enables chemists to use this compound as a linchpin in convergent synthetic strategies, where two or more fragments of a target molecule are prepared separately and then joined together.
The strategic application of this compound allows for the efficient construction of complex nitrogen-containing molecules. Its utility is further enhanced by the predictable reactivity of its functional groups, which allows for selective transformations at either the amine or the vinyl bromide position.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆BrN |
| Molecular Weight | 135.99 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 1937266-14-2 nih.gov |
| Physical Form | Liquid sigmaaldrich.com |
| InChI Key | MALOPNCHJFMDLX-OWOJBTEDSA-N nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-bromoprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALOPNCHJFMDLX-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2e 3 Bromoprop 2 En 1 Amine and Its Analogs
Direct Bromination Approaches in Allylic Systems
Direct bromination of allylic substrates presents a straightforward route to allylic bromides. However, controlling the regioselectivity and preventing side reactions, such as addition to the double bond, is a critical challenge.
Radical Halogenation Pathways
Radical halogenation offers a powerful method for introducing a bromine atom at the allylic position, which is the carbon atom adjacent to a double bond. pearson.com This process is predicated on the stability of the resulting allylic radical, which is stabilized by resonance. pearson.com
The mechanism of radical allylic bromination involves three key stages: initiation, propagation, and termination. libretexts.org
Initiation: The reaction is typically initiated by the homolytic cleavage of a bromine molecule (Br₂) using heat or UV light to generate two bromine radicals (Br•). libretexts.org
Propagation: A bromine radical abstracts an allylic hydrogen from the substrate to form hydrogen bromide (HBr) and a resonance-stabilized allylic radical. libretexts.org This radical then reacts with another molecule of Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.org
Termination: The chain reaction is terminated by the combination of any two radical species.
A key consideration in radical halogenation is the potential for competing addition reactions across the double bond. libretexts.org To circumvent this, a low concentration of bromine is essential. libretexts.orgchadsprep.com This is often achieved using N-bromosuccinimide (NBS) as a reagent, which provides a slow and controlled release of bromine in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. chadsprep.comwikipedia.org The reaction is typically carried out in a non-polar solvent such as anhydrous carbon tetrachloride (CCl₄). wikipedia.orgmissouri.edu
The regioselectivity of the bromination can be influenced by the substitution pattern of the alkene. In cases where the allylic radical has non-equivalent resonance structures, a mixture of products can be formed. chadsprep.commasterorganicchemistry.com
Electrophilic Bromination of Propargylamines
While less common for the direct synthesis of (2E)-3-bromoprop-2-en-1-amine, electrophilic bromination of propargylamines (amines containing a C≡C triple bond) can lead to related brominated enamine structures. The reaction of an alkyne with an electrophilic bromine source typically results in an anti-addition of bromine across the triple bond, forming a dibromoalkene. However, under specific conditions and with appropriate substitution, the reaction can be controlled to yield a monobrominated product. The presence of the amine functionality can influence the reactivity and regioselectivity of the bromination.
Stereoselective Aminobromination Reactions
Achieving stereocontrol in the synthesis of haloamines is a significant area of research, with methods being developed to control both the regioselectivity and the stereochemistry of the newly formed C-Br and C-N bonds.
Regioselective and Stereoselective Formation of Brominated Amines
The stereoselective bromofunctionalization of alkenes has been a subject of intense research. nih.gov One approach involves the development of enantioselective bromocyclization of alkenes. nih.gov While not directly producing this compound, these methods highlight the potential for controlling the stereochemistry of related bromo-functionalized amines. For instance, geometrically-defined haloalkenes can serve as starting materials for the stereoselective formation of halogen-bearing stereogenic centers through various alkene functionalization reactions. nih.gov
Utilization of N-Bromo Reagents (e.g., N-Bromosuccinimide) in Tandem Reactions
N-Bromosuccinimide (NBS) is a versatile reagent that can act as both an electrophilic bromine source and a nitrogen source in certain reactions. organic-chemistry.orgacs.org Tandem reactions involving NBS have been developed for the synthesis of various nitrogen-containing compounds. organic-chemistry.orgnih.gov
For example, a one-pot cascade transformation of chalcones into β-imidoketones has been achieved using a combination of NBS and 1,8-diazabicyclo[5.4.1]undec-7-ene (DBU). acs.org In this process, NBS provides both the electrophilic bromine and the nucleophilic nitrogen. acs.org This type of tandem bromoamination/debromination sequence showcases the unique reactivity of NBS in forming C-N bonds. acs.org
Furthermore, the dual activation of NBS by a base like DBU can lead to a more electrophilic bromine species and a more nucleophilic nitrogen atom simultaneously, enabling allylic amination of alkenes under mild conditions. organic-chemistry.org This provides a complementary method for the direct installation of nitrogen nucleophiles at the allylic position. organic-chemistry.org
Conversion from Precursors via Bromine-Mediated Transformations
An alternative synthetic strategy involves the conversion of readily available precursors, such as allylic alcohols, into the desired bromoamine. This approach can offer better control over the stereochemistry and avoid some of the challenges associated with direct bromination of allylamine (B125299) itself.
A plausible precursor for the synthesis of this compound is (2E)-3-bromoprop-2-en-1-ol. This allylic alcohol, which is commercially available, possesses the desired (E)-stereochemistry and the bromine atom at the correct position. bldpharm.comsigmaaldrich.com The conversion of the hydroxyl group to an amine can be achieved through various established synthetic methods. One common approach is a two-step sequence involving the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine equivalent.
Another potential route involves the direct amination of the allylic alcohol. While this can be challenging, various catalytic systems have been developed for the allylic amination of alcohols. organic-chemistry.org For instance, molybdenum-based catalysts have been shown to be effective for the allylic amination of allyl alcohols with sterically bulky aliphatic amines. organic-chemistry.org
Synthesis from Phosphonated Allyl Bromides and Amines
The synthesis of allylic amines from phosphonate (B1237965) reagents is a well-established method, often involving the Horner-Wadsworth-Emmons reaction or related transformations. The general approach for preparing the necessary phosphonate precursor from an allylic alcohol involves its conversion to the corresponding halide followed by a Michaelis-Arbuzov reaction. acs.org A more direct, one-flask procedure has also been developed for the conversion of allylic alcohols to the corresponding phosphonates by treatment with triethyl phosphite (B83602) and zinc iodide. acs.org This method provides a convenient alternative to the traditional multi-step Arbuzov reaction sequence. acs.org
Once the allylic phosphonate is obtained, it can react with an appropriate amine to furnish the desired allylic amine. While the direct reaction of a phosphonated allyl bromide with an amine to yield this compound is a feasible pathway, specific literature examples detailing this exact transformation for this particular compound are not prevalent. However, the principles of this synthetic strategy are broadly applicable. For instance, allylic hydroxy phosphonates and their derivatives can be interconverted using cross-metathesis with a second-generation Grubbs catalyst, allowing for the synthesis of a variety of functionalized allylic phosphonates that could serve as precursors to diverse allylic amines. nih.gov
Transformations from Other Halogenated Propargyl/Allyl Intermediates
The use of halogenated propargyl and allyl compounds as precursors is a common strategy for the synthesis of allylic amines. Propargyl bromide (3-bromo-1-propyne) is a key starting material in many of these syntheses. wikipedia.org It can be produced by treating propargyl alcohol with phosphorus tribromide. wikipedia.org
One documented process involves the reaction of a propargyl halide with an amine in the presence of an organic solvent, alkali, and water to produce propargyl amines. google.com For example, propargyl bromide has been reacted with 1-N-methyl-(2-phenyl-1-methyl)-ethylamine in a biphasic system of benzene (B151609) and water with sodium hydroxide (B78521) to yield the corresponding N-propargylated amine. google.com This general approach can be adapted for the synthesis of various propargyl amines, which can then potentially be isomerized or further functionalized to yield (E)-allylic amines.
Furthermore, the Barbier-type nucleophilic addition of propargyl bromide to carbonyl compounds, mediated by metals like low-valent iron or tin, can generate homopropargylic alcohols. nih.gov These alcohols can then be converted to the corresponding amines through established functional group interconversions.
A representative reaction scheme for the synthesis of a propargyl amine is shown below:
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1-N-methyl-(2-phenyl-1-methyl)-ethylamine | Propargyl bromide | Benzene, NaOH, H₂O, 60°C | N-methyl-N-(2-phenyl-1-methyl)-ethyl-N-propargyl-amine |
This table illustrates a general method for the synthesis of propargyl amines from a secondary amine and propargyl bromide. google.com
Palladium-Catalyzed Approaches to Allylic Amination with Brominated Substrates
Palladium catalysis is a powerful tool for the formation of C-N bonds, and allylic amination is a prominent application of this technology. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of this field. organic-chemistry.org While many examples utilize allylic acetates or carbonates, brominated substrates are also effective.
Phosphinoamide-scaffolded heterobimetallic palladium-titanium complexes have been shown to be highly effective catalysts for the allylic amination of allylic chlorides with hindered secondary amines, suggesting a similar reactivity for allylic bromides. organic-chemistry.org A significant development is the use of aqueous ammonia in palladium-catalyzed allylic amination to directly synthesize primary amines, which is particularly relevant for the synthesis of the title compound. organic-chemistry.org
The general conditions for palladium-catalyzed allylic amination often involve a palladium precursor, such as Pd(OAc)₂, and a suitable ligand. The choice of ligand is crucial for achieving high yields and selectivities.
| Catalyst System | Substrate Type | Amine Source | Key Features |
| Pd(OAc)₂/P(OPh)₃ | Allylic phosphates | Secondary amines | Aerobic conditions, low catalyst loading |
| Pd-Ti heterobimetallic complexes | Allylic chlorides | Hindered secondary amines | High efficiency for sterically demanding substrates |
| Palladium catalyst | Allylic carbonates | Aqueous ammonia | Direct synthesis of primary allylic amines |
This table summarizes various palladium-catalyzed allylic amination systems and their key characteristics. organic-chemistry.org
Copper-Catalyzed Aminations for Brominated Allylic Amine Synthesis
Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-based methods for C-N bond formation. A notable development is the copper-catalyzed direct allylic amination of alkenes using O-benzoylhydroxylamines as amine precursors. nih.gov This reaction proceeds via an initial anti-Markovnikov electrophilic amination of the alkene, followed by a regioselective oxidative elimination. nih.gov
Mechanistic studies suggest the involvement of an aminium radical cation (ARC) species, generated from the O-acylhydroxyalkylamine in the presence of the copper catalyst and a strong Brønsted acid. nih.gov While this method starts from an alkene rather than an allylic bromide, it represents a state-of-the-art approach to allylic amines. Furthermore, copper-catalyzed aminoheteroarylation of unactivated alkenes has been reported, demonstrating the versatility of copper in mediating complex C-N bond-forming cascades. nih.gov
The following table outlines the key aspects of a copper-catalyzed allylic amination protocol:
| Catalyst | Amine Precursor | Alkene Substrate | Key Mechanistic Step |
| Copper(I) or (II) species | O-benzoylhydroxylamines | Diversely substituted alkenes | Formation of an aminium radical cation (ARC) |
This table highlights the components and a key mechanistic feature of a modern copper-catalyzed allylic amination reaction. nih.gov
Asymmetric Synthesis of Enantioenriched this compound Derivatives
The synthesis of enantioenriched chiral amines is of great importance in medicinal chemistry and materials science. While specific methods for the asymmetric synthesis of this compound are not extensively documented, several powerful catalytic asymmetric methods for the synthesis of chiral allylic amines have been developed and could potentially be adapted.
Iridium-catalyzed allylic amination has proven to be a robust method for the synthesis of chiral allylic amines. Using chiral phosphoramidite (B1245037) ligands, the iridium-catalyzed enantioselective allylic amination of allylic carbonates with various amine nucleophiles, including ammonia equivalents, can provide branched allylic amines with high regio- and enantioselectivity. nih.gov For instance, S,S-diphenylsulfilimine has been used as an ammonia equivalent in a highly regio- and enantioselective iridium-catalyzed allylic amination, which after deprotection, yields the primary chiral allylic amine. nih.gov
Rhodium-catalyzed asymmetric additions of alkenylboron nucleophiles to imines are also a powerful strategy for accessing chiral allylic amines. organic-chemistry.org This method allows for the construction of di-, tri-, and tetrasubstituted allylic amines with high enantiomeric excess. organic-chemistry.orgnih.gov
A summary of selected asymmetric allylic amination strategies is presented below:
| Catalytic System | Reaction Type | Chiral Source | Product Type |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Allylic Amination | Chiral ligand | Enantioenriched branched allylic amines |
| Rhodium / Chiral Ligand | 1,2-Addition to Imines | Chiral ligand | Enantioenriched di- and trisubstituted allylic amines |
| Chiral oligoEG / KF | aza-Henry-like reaction | Chiral cation-binding catalyst | Chiral 2-nitroallylic amines |
This table showcases different catalytic systems for the asymmetric synthesis of chiral allylic amines, highlighting the diversity of available methods. nih.govorganic-chemistry.orgbohrium.com
Reactivity and Organic Transformations of 2e 3 Bromoprop 2 En 1 Amine
Nucleophilic Substitution Reactions at the Bromine Center
The vinylic bromide in (2E)-3-bromoprop-2-en-1-amine is a key handle for forming new carbon-carbon bonds through various cross-coupling reactions. This functionality is central to its utility in constructing more complex molecular architectures.
Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki) with the Vinylic Bromine
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and vinyl halides are common substrates for these processes. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide, such as the vinylic bromide in this compound, with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction forms a new carbon-carbon bond at the site of the bromine, typically yielding a substituted alkene. wikipedia.org The presence of the amine functionality may require careful selection of reaction conditions to avoid side reactions, but the Heck reaction is known for its tolerance of various functional groups. youtube.com A range of palladium catalysts and ligands can be employed to facilitate this transformation. organic-chemistry.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly effective for creating conjugated enyne structures and can be performed under mild conditions, which is advantageous for substrates with sensitive functional groups like the primary amine in this compound. wikipedia.orglibretexts.org The reaction is widely used in the synthesis of natural products and pharmaceuticals. wikipedia.orgresearchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting a vinyl halide with an organoborane compound, typically a boronic acid or boronic ester. libretexts.orgyoutube.com This reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org Suzuki coupling is renowned for its mild conditions and high functional group tolerance, making it suitable for complex molecule synthesis. youtube.comyoutube.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base |
|---|---|---|---|
| Heck | Alkene | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ with phosphine (B1218219) ligands (e.g., PPh₃, BINAP) wikipedia.org | Triethylamine, Potassium carbonate wikipedia.org |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a Cu(I) salt (e.g., CuI) wikipedia.orgorganic-chemistry.org | Diethylamine, Triethylamine wikipedia.org |
| Suzuki | Boronic Acid / Ester | Pd(PPh₃)₄ or other Pd(0) complexes with phosphine ligands libretexts.orgyoutube.com | Na₂CO₃, K₂CO₃, Cs₂CO₃ youtube.comyoutube.com |
Formation of Organometallic Species for Further Functionalization
The generation of traditional organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, from this compound presents significant challenges. These reagents are extremely strong bases and would readily react with the acidic proton of the primary amine group, leading to deprotonation rather than formation of the desired carbon-metal bond. libretexts.orglibretexts.org This acid-base reactivity effectively quenches the organometallic reagent. youtube.com
To circumvent this issue, protection of the amine group would be a necessary prerequisite before attempting to form a Grignard or organolithium reagent. Alternatively, the principles of Suzuki and Stille couplings inherently avoid this problem by using organoboron or organotin compounds, which are tolerant of acidic protons and are generated separately before being used in the palladium-catalyzed coupling step. libretexts.org The formation of vinylmagnesium bromide itself requires anhydrous conditions, typically in solvents like tetrahydrofuran (B95107) (THF), to prevent hydrolysis. orgsyn.org
Reactions Involving the Allylic Amine Moiety
The primary amine in this compound is a nucleophilic center and can readily participate in a variety of chemical reactions, most notably to form amides or to act as a nucleophile in cyclization processes.
Formation of Amide Derivatives
The primary amine of this compound can be acylated to form amide derivatives. This is a robust and widely used transformation in organic chemistry. masterorganicchemistry.com The reaction typically involves treating the amine with an acylating agent.
Common methods for amide synthesis include:
Reaction with Acyl Halides or Anhydrides: Acyl chlorides and anhydrides are highly reactive acylating agents that react readily with primary amines to form amides. masterorganicchemistry.com The reaction with an acyl halide typically requires a base to neutralize the hydrogen halide byproduct.
Coupling with Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling agent to "activate" the carboxylic acid, as the direct mixing of an amine and a carboxylic acid results in an acid-base reaction to form a salt. masterorganicchemistry.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com
Table 2: Examples of Amide Formation Reactions
| Acylating Agent | Reagent Class | Resulting Product |
|---|---|---|
| Acetyl Chloride | Acyl Halide | N-((2E)-3-bromoprop-2-en-1-yl)acetamide |
| Acetic Anhydride | Acid Anhydride | N-((2E)-3-bromoprop-2-en-1-yl)acetamide |
| Benzoic Acid / DCC | Carboxylic Acid / Coupling Agent | N-((2E)-3-bromoprop-2-en-1-yl)benzamide |
Cyclization Reactions for Heterocycle Synthesis
The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic vinyl bromide, makes it a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds (azacycles). organic-chemistry.org
One plausible strategy involves an intramolecular cyclization. For instance, after N-acylation to form an amide, an intramolecular Heck reaction could be envisioned. In this scenario, the palladium catalyst would insert into the carbon-bromine bond, and the resulting organopalladium species could then react with the double bond of the allyl group, potentially leading to the formation of a lactam, a cyclic amide. Intramolecular Heck reactions are a powerful tool for constructing cyclic systems. researchgate.net Another possibility is a direct intramolecular nucleophilic substitution of the bromide by the amine nitrogen to form a three-membered aziridine (B145994) ring, although this process can be challenging for vinylic halides.
Electrophilic Additions to the Double Bond
Alkenes typically undergo electrophilic addition reactions where the electron-rich pi bond attacks an electrophile. tutorchase.comchemistrystudent.com However, the double bond in this compound is substituted with an electron-withdrawing bromine atom. This effect reduces the electron density of the pi bond, making it less nucleophilic and thus less reactive towards many common electrophiles compared to a simple alkene. libretexts.org
While reactions with strong electrophiles might be possible, they are generally not the primary mode of reactivity for this type of electron-deficient alkene. libretexts.org For example, in the addition of hydrogen halides (like HBr), the initial step is the protonation of the double bond to form a carbocation intermediate. libretexts.orgyoutube.com The presence of the electron-withdrawing bromine would destabilize this adjacent positive charge, slowing down the reaction. libretexts.org Similarly, the addition of halogens like Br₂ proceeds through an induced dipole mechanism where the pi bond attacks the electrophilic bromine atom. chemguide.co.ukyoutube.com The reduced nucleophilicity of the double bond in this compound makes this process less favorable. Therefore, cross-coupling reactions at the bromine center are generally more synthetically useful transformations for this molecule.
Dibromination and Hydrobromination Pathways
The carbon-carbon double bond in this compound is susceptible to electrophilic attack by halogens and hydrogen halides.
Dibromination: The addition of molecular bromine (Br₂) across the double bond of an alkene typically proceeds through a cyclic bromonium ion intermediate. wikipedia.org This intermediate is then attacked by a bromide ion in an anti-fashion, leading to a vicinal dihalide. masterorganicchemistry.comlibretexts.org In the case of this compound, this would result in the formation of 1,2,3-tribromopropan-1-amine. The reaction is stereospecific, with the two newly added bromine atoms oriented anti to each other. libretexts.org
Hydrobromination: The addition of hydrogen bromide (HBr) to an unsymmetrical alkene generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. ncert.nic.in However, the presence of the electron-withdrawing bromine atom and the amine group can influence the regioselectivity. The reaction likely proceeds through a carbocation intermediate. The stability of this intermediate will determine the final product. Protonation of the double bond can lead to two possible carbocations. The more stable carbocation will be preferentially formed, leading to the major product.
| Reaction | Reagent | Expected Major Product | Mechanism Highlights |
| Dibromination | Br₂ in an inert solvent (e.g., CCl₄) | 1,2,3-Tribromopropan-1-amine | Formation of a cyclic bromonium ion followed by anti-attack of Br⁻. wikipedia.orgmasterorganicchemistry.comlibretexts.org |
| Hydrobromination | HBr | 2,3-Dibromopropan-1-amine (Markovnikov product) or 1,3-Dibromopropan-1-amine (Anti-Markovnikov, potentially influenced by substituents) | Formation of a carbocation intermediate; regioselectivity depends on carbocation stability. ncert.nic.in |
Aminobromination and Other Halogen-Nitrogen Co-additions
Aminobromination is a process that involves the addition of both a bromine atom and an amino group across a double bond. While specific studies on this compound are not prevalent, the general mechanism can be extrapolated. Such reactions can be performed using a source of electrophilic bromine (like N-bromosuccinimide, NBS) and a nitrogen nucleophile. In an intramolecular sense, the amine group of this compound could potentially participate in a cyclization reaction following the activation of the double bond by an electrophilic halogen.
Other halogen-nitrogen co-additions could involve different halogen sources (e.g., N-chlorosuccinimide for aminochlorination) and could be influenced by the reaction conditions and the nature of the substrate.
Rearrangement Reactions Involving the Allylic Bromide Functionality
The allylic bromide moiety in this compound is prone to rearrangement reactions. masterorganicchemistry.com These shifts can occur under various conditions and often lead to a mixture of isomeric products. The underlying mechanism typically involves the formation of a resonance-stabilized allylic cation or radical intermediate. masterorganicchemistry.com
For this compound, a rearrangement could lead to the formation of 1-bromoprop-2-en-1-amine. This can be particularly prevalent in nucleophilic substitution reactions where an SN1-type mechanism is operative, or during workup procedures. masterorganicchemistry.com The ratio of the direct substitution product to the rearranged product is influenced by factors such as the solvent, the nature of the nucleophile, and the reaction temperature.
| Initial Compound | Intermediate | Rearranged Product | Conditions Favoring Rearrangement |
| This compound | Allylic cation/radical | 1-Bromoprop-2-en-1-amine | Polar solvents, weak nucleophiles (for SN1), radical initiators. masterorganicchemistry.com |
Oxidation and Reduction Chemistry of the Bromine and Amine Groups
The bromine and amine functionalities introduce redox reactivity to the molecule.
Oxidation: The primary amine group can be oxidized under various conditions. For instance, oxidation of allylic amines can lead to the formation of epoxides or diols, often with high diastereoselectivity directed by the amino group. acs.org The choice of oxidizing agent (e.g., m-CPBA, peroxy acids) and reaction conditions will determine the product outcome. acs.org The double bond itself can also be a site of oxidation, potentially leading to cleavage or the formation of an aldehyde or carboxylic acid. Catalytic allylic oxidation represents a powerful tool for introducing new functional groups. nih.gov
Reduction: The allylic bromide can be reduced to the corresponding alkene, removing the bromine atom. This can be achieved using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride) or through catalytic hydrogenation. acs.orgthieme-connect.com Copper-catalyzed asymmetric reduction of allyl bromides has been shown to be an effective method for producing enantioenriched alkenes. thieme-connect.com
| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |
| Amine & Alkene | Oxidation | m-CPBA, peroxy acids acs.org | Epoxides, Diols |
| Alkene | Oxidative Cleavage | O₃, then Zn/H₂O or DMS | Bromoacetaldehyde, Glyoxylamine |
| Allylic Bromide | Reduction | LiAlH₄, Catalytic Hydrogenation, Cu-catalysis acs.orgthieme-connect.com | Prop-2-en-1-amine |
Polymerization and Oligomerization via the Unsaturated Linkage
The polymerization of allyl monomers, including this compound, presents unique challenges. Allyl monomers are generally less reactive in radical polymerizations compared to vinyl monomers. gantrade.comresearchgate.net This is primarily due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, forming a stable, less reactive allylic radical that is slow to reinitiate polymerization. tandfonline.com
Despite these challenges, polymerization or oligomerization can be achieved under specific conditions. This may involve using high concentrations of initiators, high temperatures, or specialized polymerization techniques. gantrade.com Copolymerization with more reactive monomers is another strategy to incorporate the allyl functionality into a polymer chain. gantrade.com The resulting polymers, containing both bromine and amine functionalities, could have interesting properties and applications in materials science. nih.gov The study of polymerization kinetics of allyl monomers has shown that factors like the polarity of the functional groups and the presence of acids can significantly influence the reaction rate. tandfonline.com
| Polymerization Type | Challenges | Potential Strategies | Resulting Polymer Structure |
| Radical Polymerization | Degradative chain transfer leading to low molecular weight polymers. researchgate.nettandfonline.com | High initiator concentration, high temperature, copolymerization. gantrade.com | A polymer backbone with pendant -(CH₂)-CH(Br)-CH₂-NH₂ repeating units. |
| Other Methods | Ionic or coordination polymerization may be affected by the functional groups. | Exploration of controlled radical polymerization techniques (e.g., ATRP, RAFT). nih.gov | Potentially more well-defined polymer architectures. |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways for (2E)-3-Bromoprop-2-en-1-amine Formation
The synthesis of this compound can be approached through several mechanistic routes, primarily involving either radical or ionic intermediates. The choice of starting materials and reaction conditions dictates the predominant pathway and the stereochemical outcome of the reaction.
A plausible and common method for the synthesis of this compound is the allylic bromination of prop-2-en-1-amine. This reaction typically proceeds via a free-radical chain mechanism, often initiated by light or a radical initiator. nih.govacs.org A key reagent for achieving selective allylic bromination is N-bromosuccinimide (NBS), which maintains a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, thereby suppressing electrophilic addition to the double bond. nih.govnih.gov
The mechanism can be described in three main stages:
Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or heat, to generate a bromine radical (Br•). nih.govrsc.org
Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of prop-2-en-1-amine, the carbon adjacent to the double bond. This is the most favorable position for abstraction due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or alkyl C-H bonds. acs.org This abstraction forms a resonance-stabilized allylic radical. nih.gov The stability of this radical is a crucial driving force for the reaction. nih.gov The newly formed allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the this compound product and another bromine radical, which continues the chain reaction. acs.orgnih.gov
Termination: The chain reaction is terminated by the combination of any two radical species. nih.gov
The resonance stabilization of the allylic radical intermediate plays a significant role in the reaction's regioselectivity. The unpaired electron is delocalized over both the terminal carbon and the carbon of the double bond, but the reaction with bromine typically occurs at the terminal carbon.
An alternative approach to this compound involves the aminobromination of an appropriate allene (B1206475) precursor. This method proceeds through ionic intermediates and offers a pathway to control the stereochemistry of the final product. The reaction of allenes with a source of electrophilic bromine and a nitrogen nucleophile can lead to the formation of haloallylamines.
The mechanism generally involves the electrophilic attack of a bromine species (e.g., from Br₂) on the central carbon of the allene. This is favored because it leads to the formation of a more stable vinyl cation, which is stabilized by the adjacent double bond. Subsequent nucleophilic attack by an amine at one of the terminal carbons of the resulting allyl cation intermediate yields the aminobrominated product. The stereochemistry of the final product is influenced by the geometry of the nucleophilic attack on the allylic cation.
While direct studies on the aminobromination to form this compound are not extensively documented, the principles of electrophilic addition to allenes suggest this as a viable synthetic strategy. The choice of the allene substrate, the bromine source, and the amine nucleophile, along with reaction conditions, would be critical in directing the reaction towards the desired (2E) isomer.
Computational Modeling of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the intricacies of reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways.
Similarly, for the ionic aminobromination of an allene, DFT could be used to calculate the energy of the transition states for the nucleophilic attack of the amine on the bromonium ion intermediate. These calculations would be instrumental in predicting the stereochemical outcome of the reaction by comparing the activation energies for the formation of the (E) and (Z) isomers. For instance, in other systems, DFT has been used to elucidate the factors controlling regio- and stereoselectivity in transition metal-catalyzed reactions.
A hypothetical DFT study on the transition state of the radical bromination might involve the parameters shown in the table below.
| Parameter | Description | Expected Trend in Transition State |
|---|---|---|
| C-H Bond Length | The bond being broken between the allylic carbon and hydrogen. | Elongated compared to the ground state of the reactant. |
| H-Br Bond Length | The bond being formed between the abstracted hydrogen and the bromine radical. | Shorter than the sum of their van der Waals radii, indicating bond formation. |
| C-C-C Bond Angle | The bond angle of the three-carbon backbone of the allyl system. | Approaching sp² hybridization (around 120°) as the radical forms. |
| Imaginary Frequency | A key indicator of a true transition state in computational chemistry. | One distinct imaginary frequency corresponding to the C-H bond breaking and H-Br bond forming vibration. |
The electronic structure of this compound and the intermediates leading to its formation are key to understanding its reactivity. The presence of the electronegative bromine atom and the amine group, along with the C=C double bond, creates a molecule with a distinct electronic profile.
Computational analysis would likely show a polarized C-Br bond, with the carbon atom being electrophilic. The nitrogen atom of the amine group, with its lone pair of electrons, would be nucleophilic. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for predicting reactivity. The HOMO is likely to be associated with the C=C double bond and the nitrogen lone pair, while the LUMO is expected to be centered on the antibonding orbital of the C-Br bond.
A summary of the predicted electronic properties is presented in the table below.
| Property | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO | Localized on the C=C π-bond and the nitrogen lone pair. | Susceptible to attack by electrophiles. |
| LUMO | Localized on the σ* orbital of the C-Br bond. | Susceptible to attack by nucleophiles (e.g., in substitution reactions). |
| Mulliken Charges | Negative charge on Br and N; positive charge on the carbon bonded to Br and the carbons of the double bond. | Indicates the electrophilic and nucleophilic sites within the molecule. |
| Dipole Moment | A significant dipole moment due to the polar C-Br and C-N bonds. | Influences solubility and intermolecular interactions. |
Understanding Stereocontrol in Syntheses and Transformations
Achieving stereocontrol in the synthesis of this compound is crucial, as the (E) and (Z) isomers will exhibit different physical, chemical, and potentially biological properties.
In the context of radical allylic bromination, achieving high stereoselectivity can be challenging. nih.gov The intermediate allylic radical is planar, and the subsequent attack by bromine can, in principle, occur from either face, potentially leading to a mixture of (E) and (Z) isomers if the starting material is appropriately substituted. However, for the bromination of prop-2-en-1-amine, the (E) isomer is generally the major product due to steric factors. The incoming bromine molecule will preferentially approach from the side opposite to the bulkier amino group, leading to the trans configuration.
For the ionic aminobromination of an allene, stereocontrol is more readily achieved. The stereochemical outcome is determined during the nucleophilic attack of the amine on the bromonium ion intermediate. The reaction often proceeds via an anti-addition pathway, where the amine and bromine add to opposite faces of the original allene π-system. By carefully selecting a chiral amine or a chiral catalyst, it is possible to influence the facial selectivity of the nucleophilic attack, leading to an enantioselective synthesis of the product. While not specifically demonstrated for this compound, such strategies are well-established in the synthesis of other chiral molecules. libretexts.org
Solvent Effects and Catalytic Influence on Reaction Kinetics
The reaction kinetics of this compound are expected to be significantly influenced by the choice of solvent and the presence of catalysts. The molecule's bifunctional nature, containing a nucleophilic amine group and an electrophilic carbon-bromine bond at a vinylic position, suggests a complex interplay of potential reaction pathways, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The solvent plays a crucial role in stabilizing reactants, transition states, and intermediates, which in turn can dramatically alter the rate and mechanism of a reaction. For a molecule like this compound, which can undergo reactions such as nucleophilic substitution, the polarity and protic nature of the solvent are key determinants of its reactivity.
Nucleophilic substitution at the vinylic carbon of this compound is generally less facile than at a saturated sp³ carbon. However, under appropriate conditions, it can proceed. The choice of solvent can favor either an S(_N)1-like or S(_N)2-like pathway, or potentially more complex mechanisms like S(_N)V (vinylic substitution).
Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) are capable of hydrogen bonding. These solvents are effective at solvating both cations and anions. In a potential S(_N)1-type reaction, a polar protic solvent would stabilize the resulting vinylic carbocation and the bromide leaving group, thus accelerating the rate-determining ionization step. Conversely, for an S(_N)2-type reaction, these solvents can form a hydrogen-bond cage around the nucleophile, decreasing its nucleophilicity and slowing the reaction rate. sciforum.netorganic-chemistry.org
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) possess large dipole moments but lack acidic protons. mdpi.com They are excellent at solvating cations but less effective at solvating anions. In an S(_N)2 reaction, a polar aprotic solvent would leave the nucleophile relatively "bare" and highly reactive, leading to a significant rate enhancement compared to polar protic solvents. mdpi.com For instance, a mixture of DMSO and allyl bromide has been utilized as a reagent for N-allylation and bromination reactions. rsc.org
Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are generally poor choices for reactions involving charged species, such as nucleophilic substitutions, as they cannot effectively stabilize the charged intermediates and transition states. Consequently, reaction rates in nonpolar solvents are typically very slow.
The following interactive table illustrates the general influence of solvent type on nucleophilic substitution reaction rates.
| Solvent Type | Example Solvents | Effect on S(_N)1 Rate | Effect on S(_N)2 Rate | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Increases | Decreases | Stabilizes both carbocation and leaving group; solvates nucleophile, reducing its reactivity. sciforum.net |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Decreases | Increases | Solvates cation but not anion, leaving nucleophile more reactive. mdpi.com |
| Nonpolar | Hexane, Toluene, Benzene (B151609) | Very Slow | Very Slow | Poor stabilization of charged transition states and intermediates. |
Computational studies on model S(_N)2 reactions have corroborated these experimental observations. sciforum.netresearchgate.net Quantum mechanical calculations demonstrate that the potential energy surface of a reaction changes dramatically when solvent effects are introduced. researchgate.net For example, gas-phase reactions that proceed through a double-well potential can become unimodal in solution. researchgate.net These computational models are invaluable for predicting how a solvent will influence the reaction of a specific compound like this compound.
The introduction of a catalyst can open up new, lower-energy reaction pathways, thereby increasing the reaction rate and often influencing the selectivity of the reaction. For this compound, both metal-based and non-metal catalysts could play a significant role.
Metal Catalysis: Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions involving vinylic halides. organic-chemistry.org In the case of this compound, a palladium catalyst could facilitate reactions such as the Buchwald-Hartwig amination or Suzuki coupling at the C-Br bond. The general mechanism for such a palladium-catalyzed reaction involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second reactant is brought into the coordination sphere of the palladium.
Reductive Elimination: The new carbon-carbon or carbon-nitrogen bond is formed, and the palladium(0) catalyst is regenerated.
The kinetics of these catalytic cycles are influenced by the choice of ligands on the metal, the solvent, and the base used. For instance, iridium-catalyzed allylic amination has been shown to be highly effective in polar solvents like ethanol. organic-chemistry.org Similarly, rhodium catalysts have been employed for the regioselective amination of allylic compounds. organic-chemistry.org
Acid/Base Catalysis: The amine group in this compound can act as a nucleophile or a base. In the presence of an acid catalyst, the amine can be protonated, rendering it non-nucleophilic. Conversely, a base can deprotonate the amine, potentially increasing its nucleophilicity or promoting elimination reactions. In some syntheses of allylic amines, ammonium (B1175870) acetate (B1210297) has been found to function as a Brønsted acid to activate hydroxyl groups. organic-chemistry.org
The following table summarizes potential catalytic influences on the reactivity of this compound.
| Catalyst Type | Example | Potential Effect on this compound |
| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Br bond. organic-chemistry.org |
| Rhodium/Iridium Catalyst | [Rh(COD)Cl]₂, [Ir(COD)Cl]₂ | Can facilitate allylic amination reactions. organic-chemistry.org |
| Acid Catalyst | H₂SO₄, TsOH | Protonates the amine group, deactivating it as a nucleophile. |
| Base Catalyst | K₂CO₃, Et₃N | Can deprotonate the amine, potentially enhancing its nucleophilicity or promoting elimination. |
Stereochemical Aspects in the Synthesis and Reactions of 2e 3 Bromoprop 2 En 1 Amine
Control of E/Z Isomerism in the Synthesis of the Parent Compound
The geometry of the double bond in (2E)-3-bromoprop-2-en-1-amine is a critical determinant of its reactivity and the stereochemical outcome of its subsequent reactions. The synthesis of the parent compound with high stereoselectivity for the E-isomer is a key challenge. While specific methods for the direct synthesis of this compound with E/Z control are not extensively documented, strategies employed for analogous structures, such as (2E)-3-bromoprop-2-en-1-ol, can provide valuable insights.
One potential strategy involves the stereoselective reduction of a corresponding propargyl amine. Alternatively, elimination reactions from a suitable precursor, such as 2,3-dibromopropan-1-amine, can be influenced by the choice of base and reaction conditions to favor the formation of the thermodynamically more stable E-isomer.
Photochemical isomerization represents another viable method for controlling the E/Z ratio. For instance, in the synthesis of related 1,3-dihalo-2-methoxypropenes, it has been demonstrated that the Z-isomer can be converted to the E-isomer in near-quantitative yield via UV irradiation. researchgate.net This suggests that a similar approach could be employed to enrich the E-isomer of 3-bromoprop-2-en-1-amine.
Furthermore, condensation-dehydration strategies, which have been optimized for the synthesis of (E)-1-aryl-3-nitroprop-2-en-1-ones, could potentially be adapted for the synthesis of the target amine, offering a pathway to high E-selectivity.
Diastereoselective Transformations Leading to Chiral Derivatives
Once the this compound scaffold is in hand, its transformation into chiral derivatives with control over the formation of new stereocenters is of significant interest. Diastereoselective reactions are a cornerstone of stereocontrolled synthesis, often relying on the influence of existing stereocenters within the molecule or the use of chiral auxiliaries.
In a study on the amine-induced ring-opening of 3-bromo-5-ethyl-2-isopropylthiophene-1,1-dioxide using L-prolinol, the formation of diastereomers was observed. lu.se This highlights how a chiral amine can induce diastereoselectivity in reactions involving a bromo-substituted unsaturated system. The preferential formation of certain diastereomers was attributed to the formation of specific tautomers and their complexation with the chiral amine. lu.se
A general approach to diastereoselective C-H bond amination has been demonstrated in the synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides. nih.gov In this iron-catalyzed process, the diastereomeric ratio of the product was found to be influenced by the steric and electronic properties of the substituents on the starting material. nih.gov For example, ortho-substituted aryl groups on the azide (B81097) precursor led to the formation of a single diastereomer. This methodology, while not directly employing this compound, illustrates a powerful strategy for achieving diastereoselectivity in the formation of nitrogen-containing heterocycles.
The following table summarizes the effect of aryl substituents on the diastereoselectivity of iron-catalyzed cyclization of 1-azido-1-aryl-hex-5-ene, a reaction analogous to potential transformations of this compound derivatives.
| Entry | Aryl Substituent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Phenyl | 75 | 3.9:1 |
| 2 | 4-Methylphenyl | 80 | 3.8:1 |
| 3 | 4-Fluorophenyl | 72 | 4.1:1 |
| 4 | 4-Chlorophenyl | 78 | 4.0:1 |
| 5 | 2-Chlorophenyl | 65 | >20:1 |
| 6 | 2-Bromophenyl | 68 | >20:1 |
Data sourced from a study on the diastereoselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov
Enantioselective Synthesis via Chiral Catalysis
The most elegant and atom-economical approach to chiral molecules is through enantioselective catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Several catalytic systems have been developed for the synthesis of chiral allylic amines, which are directly relevant to the potential enantioselective functionalization of this compound.
Palladium-catalyzed allylic amination is a powerful tool for the synthesis of chiral allylic amines. In one study, the use of a chiral palladium catalyst with vinyl cyclic carbonates and unactivated aromatic amines as substrates yielded α,α-disubstituted allylic N-arylamines with high enantioselectivity (up to 97% ee). acs.org The success of this methodology hinges on the design of the chiral ligand, which creates a chiral pocket around the metal center, thereby controlling the facial selectivity of the nucleophilic attack.
Nickel-catalyzed enantioselective vinylation of 2-azaallyl anions has also emerged as a potent method for the synthesis of chiral allylic amines. nih.gov This approach allows for the coupling of imines with vinyl bromides to generate allylic amine derivatives with high enantiomeric excess. The choice of the chiral ligand, such as chiraphos, is crucial for achieving high enantioselectivity. nih.gov
Iridium-catalyzed imine vinylation through alkyne-imine reductive coupling mediated by hydrogen offers another route to optically enriched allylic amines. organic-chemistry.org This method, which uses a chiral iridium catalyst, provides trisubstituted allylic amines with excellent E:Z selectivity and high enantiomeric excess (92-99% ee). organic-chemistry.org
The table below presents selected results from a study on the enantioselective nickel-catalyzed vinylation of aldimines with 2-bromopropene, demonstrating the potential for creating chiral centers in allylic amines.
| Entry | Aldimine Substituent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 4-NMe₂ | 96 | 91 |
| 2 | 4-OMe | 95 | 88 |
| 3 | 4-Me | 93 | 89 |
| 4 | H | 91 | 87 |
| 5 | 4-F | 88 | 85 |
| 6 | 4-Cl | 85 | 86 |
Data sourced from a study on nickel-catalyzed enantioselective vinylation of 2-azaallyl anions. nih.gov
Stereochemical Analysis of Reaction Products and Intermediates
The unambiguous determination of the stereochemistry of reaction products and intermediates is a critical aspect of stereoselective synthesis. A variety of analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the relative stereochemistry of diastereomers. In the context of derivatives of this compound, 1D and 2D NOESY experiments can reveal through-space correlations between protons, allowing for the assignment of their relative positions in the molecule. For fluorine-containing derivatives, 1H-19F heteronuclear Overhauser spectroscopy (HOESY) can be particularly informative, as it can establish spatial proximity between protons and fluorine atoms, aiding in the assignment of E/Z conformers and other stereochemical features. nih.gov
For the absolute determination of stereochemistry, X-ray crystallography provides the most definitive evidence. By obtaining a single crystal of a chiral derivative, it is possible to determine the precise three-dimensional arrangement of atoms in the molecule, thereby confirming the absolute configuration of all stereocenters. This technique has been used to elucidate the fine structural features of related bromo-nitroenketones.
Asymmetric Induction Strategies in C-C and C-N Bond Formations
Asymmetric induction, where a chiral element within a molecule directs the formation of a new stereocenter, is a fundamental strategy in stereoselective synthesis. For a substrate like this compound, this can be achieved in both C-C and C-N bond-forming reactions.
Asymmetric C-C Bond Formation:
The vinyl bromide moiety of this compound is a handle for various cross-coupling reactions to form new C-C bonds. If the amine nitrogen is protected with a chiral auxiliary, this can induce facial selectivity in reactions at the double bond. A nickel-catalyzed enantioselective vinylation of 2-azaallyl anions provides a relevant example of asymmetric C-C bond formation to generate chiral amines. nih.gov In this process, a chiral nickel-ligand complex controls the enantioselectivity of the addition of a vinyl group to an imine.
Asymmetric C-N Bond Formation:
The allylic amine of this compound can be the site of asymmetric C-N bond formation. For instance, palladium-catalyzed allylic amination reactions, employing a chiral ligand, can introduce a new nitrogen-containing group with high enantioselectivity. acs.org The chiral environment created by the catalyst dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer.
The following table showcases the scope of a palladium-catalyzed enantioselective allylic amination of vinyl cyclic carbonates, illustrating a powerful method for asymmetric C-N bond formation to produce chiral allylic amines.
| Entry | Arylamine Nucleophile | Carbonate Substituent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Aniline | Phenyl | 92 | 95 |
| 2 | 4-Methoxyaniline | Phenyl | 95 | 96 |
| 3 | 4-Chloroaniline | Phenyl | 88 | 94 |
| 4 | Aniline | 4-Tolyl | 90 | 95 |
| 5 | Aniline | 4-Methoxyphenyl | 93 | 97 |
| 6 | Aniline | 3-Bromophenyl | 45 | 88 |
Data sourced from a study on palladium-catalyzed regio- and enantioselective synthesis of allylic amines. acs.org
Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Kinetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate details of chemical structures and reactions involving (2E)-3-bromoprop-2-en-1-amine. Both ¹H and ¹³C NMR are instrumental in confirming the compound's identity by providing information about the chemical environment of each hydrogen and carbon atom, respectively.
Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its reaction products. It provides a precise determination of the molecular weight of the compound and its fragments, aiding in structural confirmation and identification of unknown products. nih.gov The molecular weight of this compound is 135.99 g/mol . nih.gov
In the context of reaction monitoring, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to follow the course of a reaction by identifying the masses of species present in the reaction mixture at various time points. researchgate.net This allows for the detection of intermediates and byproducts, which is crucial for understanding the reaction mechanism. For product characterization, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, further solidifying its identification. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov For this compound, these techniques can confirm the presence of key structural features.
The primary amine (-NH₂) group exhibits characteristic stretching vibrations. Typically, primary amines show two N-H stretching bands in the region of 3500-3300 cm⁻¹. youtube.com Additionally, the C=C double bond will have a characteristic stretching frequency, and the C-Br bond will also produce a signal in the fingerprint region of the IR spectrum. The spectra of similar molecules, like allylamine (B125299) (prop-2-en-1-amine), show these characteristic peaks. nist.gov While the exact frequencies for this compound are not specified in the provided results, the general regions for these functional groups are well-documented. youtube.comdtic.mil Both FTIR and Raman spectroscopy provide complementary information, as the selection rules for each technique differ, meaning some vibrational modes may be more prominent in one type of spectrum than the other. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there are no specific search results detailing the crystal structure of this compound itself, the technique is frequently applied to its derivatives to establish their stereochemistry and solid-state conformation. researchgate.net
For example, if this compound were used to synthesize a more complex molecule, X-ray crystallography of the resulting crystalline product would unambiguously confirm the connectivity of the atoms and the geometry around chiral centers and double bonds. This technique is particularly powerful for verifying the retention or inversion of stereochemistry during a reaction. The analysis of crystal structures of related compounds, such as cyclotriphosphazene (B1200923) derivatives, demonstrates the utility of this method in confirming molecular structures and understanding intermolecular interactions that dictate crystal packing. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is based on its differential partitioning between the stationary phase and a liquid mobile phase. The choice of column and mobile phase is critical for achieving good separation. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) would likely be a suitable starting point.
Gas chromatography is another powerful technique for separating and analyzing volatile compounds. The compound is vaporized and passed through a column with a gaseous mobile phase. The separation is based on the compound's boiling point and its interactions with the stationary phase. Given that similar amines are liquids at room temperature, GC could be a viable method for the analysis of this compound. sigmaaldrich.com The purity of the compound is typically determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. A purity of 95% is commercially available for this compound. sigmaaldrich.comsigmaaldrich.comcymitquimica.com
Table of Chromatographic Data for Related Amines
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Reference |
| Allylamine | Gas Chromatography | Not specified | Not specified | nist.govnist.gov |
| Substituted Amines | Not specified | Not specified | Not specified | nist.gov |
Synthetic Applications As a Building Block in Complex Molecule Synthesis
Utilization in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structure of (2E)-3-bromoprop-2-en-1-amine is well-suited for the construction of such cyclic systems. The primary amine can participate in cyclization reactions with suitable electrophiles. For instance, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of substituted piperidines or other six-membered heterocycles.
Furthermore, the vinyl bromide moiety can be exploited in palladium-catalyzed cross-coupling reactions, a powerful tool for C-C and C-N bond formation. While specific examples utilizing this compound are not extensively documented, the principles of reactions like the Suzuki, Heck, or Buchwald-Hartwig amination suggest its potential. For example, an intramolecular Heck reaction following N-acylation or N-arylation could provide a route to various nitrogen-containing ring systems. The synthesis of polysubstituted 2-aminoimidazoles from related α-bromoalkenones and guanidine (B92328) highlights the potential for this class of compounds to form heterocyclic structures through tandem reaction pathways.
Precursor for Advanced Organic Materials and Functionalized Organometallics
The development of advanced organic materials with specific electronic or optical properties often relies on the precise arrangement of functional groups. The ability to introduce both an amine and a reactive halide makes this compound a potentially valuable monomer or cross-linking agent in polymer chemistry. The amine functionality can be used for the formation of polyamides or polyimines, while the vinyl bromide offers a site for post-polymerization modification.
In the realm of organometallic chemistry, the vinyl bromide can undergo metal-halogen exchange to generate a reactive organometallic species, such as an organolithium or organomagnesium reagent. These intermediates can then be trapped with various electrophiles to introduce a wide range of substituents. Alternatively, the compound can serve as a ligand for transition metals, with the amine group coordinating to the metal center, potentially influencing the catalytic activity or stability of the complex.
Integration into Natural Product Synthesis Intermediates
The synthesis of natural products often requires the strategic introduction of functional groups to build up molecular complexity. While direct applications of this compound in total synthesis are not prominently reported, its structural motifs are present in various natural products. The allylic amine is a common feature in many alkaloids and other biologically active compounds.
This building block could serve as a key intermediate for the synthesis of more complex fragments. For example, the amine could be protected, and the vinyl bromide could be used in a coupling reaction to attach a larger molecular fragment. Subsequent deprotection and further transformation of the amine would allow for the elaboration of the natural product skeleton. The versatility of palladium-catalyzed reactions, which are widely used in natural product synthesis, could be leveraged to incorporate this building block efficiently.
Construction of Polysubstituted Alkenes and Amines
The synthesis of highly substituted alkenes and amines is a significant challenge in organic chemistry. This compound provides a scaffold upon which multiple substituents can be introduced with potential stereochemical control. The vinyl bromide is a handle for introducing a substituent at the 3-position via cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid would yield a 3-substituted allylic amine.
The primary amine can be readily alkylated or acylated to introduce substituents on the nitrogen atom. A sequence of N-functionalization followed by a palladium-catalyzed cross-coupling reaction on the vinyl bromide would lead to the formation of a polysubstituted allylic amine. This approach allows for the systematic variation of substituents at both the nitrogen and the carbon backbone, providing access to a library of compounds for various applications, including medicinal chemistry and materials science.
Future Research Directions in 2e 3 Bromoprop 2 En 1 Amine Chemistry
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on (2E)-3-bromoprop-2-en-1-amine will likely focus on developing more environmentally benign synthetic protocols.
Current methods for the synthesis of allylic amines often involve multiple steps and the use of hazardous reagents. sciforum.net A key area of future research will be the exploration of catalytic systems that can facilitate the synthesis of this compound and its derivatives in a more sustainable manner. For instance, the use of earth-abundant metal catalysts, such as those based on molybdenum or nickel, could provide a more economical and environmentally friendly alternative to precious metal catalysts. rsc.orgorganic-chemistry.org Molybdenum-catalyzed allylic aminations have shown promise in providing high yields and regioselectivity in green solvents like ethanol (B145695), and the catalyst can often be recycled. organic-chemistry.org Similarly, nickel-catalyzed multicomponent coupling reactions offer a modular and efficient way to construct complex allylic amines from simple starting materials. rsc.org
Another promising avenue is the use of novel solvent systems, such as deep eutectic solvents (DESs). rsc.org These solvents are often biodegradable, have low toxicity, and can be prepared from readily available components. Research into the application of DESs as both the solvent and promoter for the synthesis of this compound could lead to significantly greener processes. rsc.org Furthermore, developing dehydrative coupling methods that use water as the only byproduct would be a significant step towards a truly green synthesis. organic-chemistry.org
Table 1: Potential Green Synthetic Strategies for this compound
| Strategy | Catalyst/Promoter | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Molybdenum-Catalyzed Amination | Molybdenum complexes | Ethanol | High regioselectivity, catalyst recyclability, use of a green solvent. | organic-chemistry.org |
| Nickel-Catalyzed Multicomponent Coupling | Ni(II) salts | Toluene (B28343), Ethanol | Modular, single-step synthesis from simple precursors, use of inexpensive catalyst. | rsc.org |
| Deep Eutectic Solvent (DES) Promotion | Choline chloride/lactic acid | DES | Metal-free, mild reaction conditions, sustainable solvent system. | rsc.org |
| Palladium-Catalyzed Direct Amination | Pd/DPEphos | Not specified | Use of readily available ammonium (B1175870) acetate (B1210297) as a nitrogen source, high monoallylation selectivity. | organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The unique structural features of this compound open the door to a wide range of potential chemical transformations beyond simple substitutions. Future research should aim to uncover novel reactivity patterns and explore unexpected transformations of this versatile molecule.
The presence of the bromoalkene moiety suggests the possibility of engaging in reactions typically associated with this functional group. For example, hypervalent iodine-catalyzed oxidative hydrolysis has been used to convert bromoalkenes into α-bromoketones. beilstein-journals.org Applying this methodology to this compound could lead to the synthesis of novel α-bromo-β-amino ketones, which are valuable synthetic intermediates. The mechanism of such a transformation could also reveal unexpected side products, such as Ritter-type amidation products, which would further expand the synthetic utility of the starting material. beilstein-journals.org
The electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. libretexts.orgmasterorganicchemistry.comchemguide.co.ukresearchgate.net Investigating the reaction of this compound with various electrophiles could lead to the discovery of new reaction pathways, potentially influenced by the presence of the amine and bromine substituents. The formation of intermediates like bromonium ions could be intercepted by internal or external nucleophiles to generate novel heterocyclic structures. libretexts.orglibretexts.org
Furthermore, the development of novel bioorthogonal reactions is a rapidly growing field. nih.gov The unique combination of functional groups in this compound makes it a candidate for the design of new bioorthogonal ligation strategies for the site-specific modification of proteins and other biomolecules.
Table 2: Potential Novel Reactions of this compound
| Reaction Type | Potential Reagents | Potential Product Class | Key Feature | Reference |
|---|---|---|---|---|
| Oxidative Hydrolysis | Hypervalent iodine reagents | α-Bromo-β-amino ketones | Formation of a new carbonyl group. | beilstein-journals.org |
| Electrophilic Addition | Br₂, Cl₂, I₂ | Polyhalogenated amino compounds | Addition across the double bond. | libretexts.orgmasterorganicchemistry.comchemguide.co.uk |
| Intramolecular Cyclization | Base or metal catalyst | Nitrogen-containing heterocycles | Formation of new ring systems. | nih.gov |
| Bioorthogonal Ligation | Specific biological targets | Bioconjugates | High specificity and biocompatibility. | nih.gov |
High-Throughput Screening for Catalytic System Optimization
The identification of optimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be a time-consuming and labor-intensive process. High-throughput screening (HTS) offers a powerful solution by enabling the rapid evaluation of a large number of reaction parameters in parallel. chemrxiv.orgacs.org
Future research on this compound will undoubtedly benefit from the application of HTS for the optimization of catalytic reactions, particularly for C-N cross-coupling reactions like the Buchwald-Hartwig amination. sigmaaldrich.comsigmaaldrich.com Commercially available HTS kits provide pre-weighed catalysts and ligands in microscale vial arrays, allowing for the efficient screening of a wide range of conditions. sigmaaldrich.comsigmaaldrich.com By using this compound or its derivatives as substrates in these screening platforms, researchers can quickly identify the most effective catalytic systems for specific transformations, leading to improved yields, selectivities, and reaction times. acs.org This approach is particularly valuable for the synthesis of compound libraries for medicinal chemistry applications. acs.org
Table 3: Components of a Typical High-Throughput Screening Kit for C-N Cross-Coupling
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Precatalysts | BrettPhos Pd G3, DavePhos Pd G3, XantPhos Pd G3 | Source of the active palladium catalyst. | sigmaaldrich.com |
| Ligands | Buchwald ligands (e.g., SPhos, XPhos), bidentate phosphines | Stabilize the catalyst and influence its reactivity and selectivity. | sigmaaldrich.comsigmaaldrich.com |
| Bases | Cs₂CO₃, NaOt-Bu, K₃PO₄ | Activate the amine nucleophile and neutralize acidic byproducts. | sigmaaldrich.comsigmaaldrich.com |
| Solvents | Dioxane, DMAc, Toluene, DMSO | Solubilize reactants and influence reaction kinetics. | sigmaaldrich.comsigmaaldrich.com |
Integration into Flow Chemistry for Scalable Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a key area for future research.
The synthesis of allylic amines has been successfully demonstrated in pipeline reactors, a form of flow chemistry. google.com A similar approach could be developed for this compound, allowing for its continuous and scalable production. This would be particularly beneficial for industrial applications where large quantities of the compound are required. Flow chemistry also allows for the safe handling of hazardous reagents and intermediates by minimizing their accumulation in the reactor. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities.
Table 4: Potential Parameters for Flow Synthesis of this compound
| Parameter | Potential Range/Value | Significance | Reference |
|---|---|---|---|
| Reactor Type | Pipeline reactor, packed-bed reactor | Determines the reaction environment and catalyst handling. | google.com |
| Temperature | 40-100 °C | Influences reaction rate and selectivity. | google.com |
| Pressure | 1.0-3.0 MPa | Can be used to control the phase of reactants and increase reaction rates. | google.com |
| Residence Time | 5-20 minutes | The time reactants spend in the reactor, affecting conversion. | google.com |
Computational Design of New Reactions and Catalysts
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. acs.orgnih.gov The application of computational methods to the chemistry of this compound holds immense potential for accelerating discovery and innovation.
In silico design and screening of virtual compound libraries can be used to identify promising new derivatives of this compound with desired properties. researchgate.netmdpi.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of potential reactions, providing insights into their feasibility and selectivity. nih.gov This can guide experimental efforts by prioritizing the most promising reaction pathways.
Furthermore, computational methods can be used to design novel catalysts with enhanced activity and selectivity for specific transformations involving this compound. acs.org By understanding the interactions between the substrate, catalyst, and other reaction components at the molecular level, researchers can rationally design catalysts with optimized properties, moving away from a purely trial-and-error approach. acs.org The development of comprehensive databases of chemical reactions can also aid in the in silico design of multi-step synthetic routes to complex target molecules starting from this compound. nih.gov
Table 5: Computational Approaches for Advancing this compound Chemistry
| Computational Method | Application | Potential Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Prediction of reaction feasibility, regioselectivity, and stereoselectivity. | nih.gov |
| Virtual Screening | Screening of virtual compound libraries. | Identification of new derivatives with desired biological or chemical properties. | researchgate.netmdpi.com |
| Molecular Docking | Predicting the binding of molecules to biological targets. | Design of new enzyme inhibitors or other bioactive compounds. | researchgate.net |
| Reaction Database Mining | Searching for known transformations of similar substrates. | Rapid design of multi-step synthetic routes. | nih.gov |
Q & A
Q. What are the preferred synthetic routes for (2E)-3-bromoprop-2-en-1-amine, and how can reaction conditions be optimized for yield and stereoselectivity?
Methodological Answer: The compound can be synthesized via reductive amination of α,β-unsaturated bromoaldehydes using ammonia or substituted amines. Optimization involves:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like elimination.
- Catalyst selection : Use NaBH₃CN for selective reduction of imine intermediates, avoiding over-reduction of the alkene bond .
- Stereochemical control : The E-configuration is stabilized by steric hindrance; bulky substituents on the amine or aldehyde enhance selectivity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: A multi-technique approach is recommended:
- X-ray crystallography : Resolve bond lengths (e.g., C-Br ≈ 1.93 Å) and angles (C=C-Br ≈ 120°) to confirm geometry. Use SHELXL for refinement .
- NMR spectroscopy : Observe coupling constants (JH-H ≈ 12–15 Hz for trans alkene protons) and deshielded amine protons (δ ~2.5–3.5 ppm) .
- ORTEP-III visualization : Generate thermal ellipsoid plots to assess crystallographic disorder .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for polarity-based separation.
- Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals. Monitor melting points (expected ~85–90°C) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound, and how can these be analyzed systematically?
Methodological Answer:
- Graph set analysis : Classify hydrogen bonds (N–H⋯Br, N–H⋯N) using Etter’s formalism. For example, a D 2<sup>2</sup>(8) motif indicates a cyclic dimer via N–H⋯Br interactions .
- Thermal expansion studies : Correlate hydrogen-bond strength with thermal parameters (e.g., Ueq values from X-ray data) to assess stability .
Q. How should researchers address contradictions in crystallographic data (e.g., disordered Br atoms or anomalous bond lengths)?
Methodological Answer:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Disorder modeling : Split Br atoms into two positions with occupancy factors refined to <0.7. Validate via residual electron density maps (<0.5 eÅ⁻³) .
- Cross-validation : Compare results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify systematic errors .
Q. What experimental designs are robust for studying the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Control variables :
- Catalyst screening : Test Pd(PPh₃)₄ vs. Ni(dppe)Cl₂ for Suzuki-Miyaura coupling efficiency.
- Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) on reaction rate.
- In situ monitoring : Use HPLC-MS to track intermediates (e.g., boronate adducts) .
Q. How can this compound be applied in drug discovery, and what are the key methodological considerations?
Methodological Answer:
- Bioisosteric replacement : Substitute the bromoalkene moiety in lead compounds to enhance metabolic stability.
- ADME profiling :
- LogP : Estimate via HPLC retention times (calibrated with standards).
- CYP450 inhibition : Screen using human liver microsomes and LC-MS/MS .
- Structural analogs : Synthesize derivatives (e.g., 3-iodo or 3-cyano variants) to explore SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
